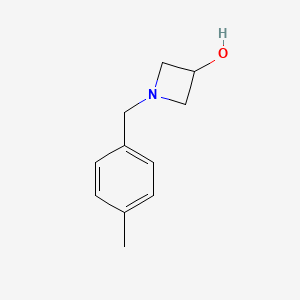

1-(4-Methylbenzyl)azetidin-3-ol

Description

1-(4-Methylbenzyl)azetidin-3-ol is a small heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 4-methylbenzyl group at the 1-position. Its molecular formula is C₁₁H₁₅NO, with a molar mass of 177.24 g/mol. The compound is synthesized via methods such as dihydroxylation of 3-ethylidene-1-(4-methylbenzyl)azetidine using osmium tetroxide and N-methylmorpholine-N-oxide in acetone/water, yielding derivatives like 3-(1-hydroxyethyl)-1-(4-methylbenzyl)azetidin-3-ol (84% yield) . Key spectral data (¹H NMR) for related derivatives include signals for the methylbenzyl group (δ 2.33 ppm, singlet) and azetidine protons (δ 3.07–3.49 ppm, multiplet) .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)6-12-7-11(13)8-12/h2-5,11,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCMTMCYTJIOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) on the benzyl ring may enhance electrophilic reactivity, influencing binding to biological targets .

- Hydroxyl group at the 3-position is critical for hydrogen bonding, affecting solubility and interactions in drug-receptor systems .

Physicochemical Properties

- Polarity : Hydroxyl-containing derivatives (e.g., this compound) exhibit higher polarity than alkyl-substituted analogues (e.g., 3-ethyl derivative) .

- Thermal Stability: Melting points range widely; for example, 1-(2-diisopropylaminoethyl)-3-(4-methylbenzyl)benzimidazolium chloride (a related salt) melts at 188–189°C , while azetidinols are typically liquids or low-melting solids.

Pharmacological Potential

- While this compound itself lacks reported bioactivity, structurally related compounds like Yan7874 (an orexin receptor agonist) highlight the importance of the 4-methylbenzyl motif in central nervous system targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.